Atrial-Selective Action Potential Modulation vs. Multichannel Antiarrhythmics
XEN-D0103 (10 µM) did not significantly alter human ventricular action potentials, whereas the multichannel IKur/hERG/NaV blocker vernakalant (10 µM) has been shown to prolong ventricular APD and acutely increase QT interval in animal models. This extreme atrial-selectivity reduces the risk of ventricular pro-arrhythmia that limits the use of less selective Kv1.5 or multichannel antiarrhythmics [1].
| Evidence Dimension | Effect on human ventricular action potential duration (APD90) at 10 µM |
|---|---|
| Target Compound Data | No significant effect on human ventricular APs at 10 µM |
| Comparator Or Baseline | Vernakalant: prolongs ventricular APD and increases QT interval at 10 µM (canine/guinea‑pig ventricular myocyte data) |
| Quantified Difference | Target compound shows zero change vs. comparator that consistently prolongs ventricular APD |
| Conditions | Human right atrial trabeculae vs. ventricular trabeculae; stimulation rates 1‑5 Hz |
Why This Matters
For atrial fibrillation projects, ventricular safety margin is a primary selection criterion; XEN-D0103’s in‑vitro ventricular inertness at supra‑therapeutic concentrations directly supports procurement over multichannel blockers.
- [1] Ford J, Milnes J, El Haou S, Wettwer E, Loose S, Matschke K, Tyl B, Round P, Ravens U. The positive frequency-dependent electrophysiological effects of the IKur inhibitor XEN-D0103 are desirable for the treatment of atrial fibrillation. Heart Rhythm. 2016 Feb;13(2):555-564. View Source
